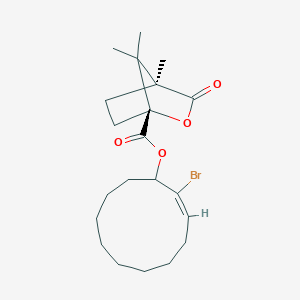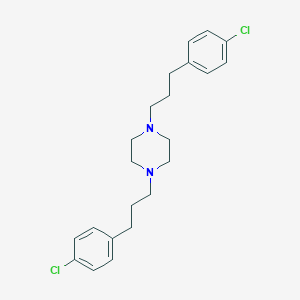
1,4-Bis(3-(4-chlorophenyl)propyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(3-(4-chlorophenyl)propyl)piperazine, commonly known as BCPP, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. BCPP is a selective serotonin reuptake inhibitor (SSRI) and has been shown to have a range of biochemical and physiological effects.
Mécanisme D'action
BCPP is a selective serotonin reuptake inhibitor (1,4-Bis(3-(4-chlorophenyl)propyl)piperazine). It inhibits the reuptake of serotonin by presynaptic neurons, leading to an increase in serotonin levels in the synaptic cleft. This increase in serotonin levels has been shown to have antidepressant and anxiolytic effects.
Effets Biochimiques Et Physiologiques
BCPP has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in regulating mood, anxiety, and pain perception. BCPP has also been shown to modulate the activity of the GABAergic system, which is involved in the regulation of anxiety and pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
BCPP has several advantages for lab experiments. It is a selective serotonin reuptake inhibitor (1,4-Bis(3-(4-chlorophenyl)propyl)piperazine) and has been extensively studied for its potential therapeutic applications. BCPP has also been shown to have a range of biochemical and physiological effects, making it a useful tool for studying the mechanisms underlying mood, anxiety, and pain perception. However, BCPP has some limitations for lab experiments. It is a potent inhibitor of the cytochrome P450 enzyme system, which can lead to drug-drug interactions. BCPP also has a relatively short half-life, which can make it difficult to maintain stable drug concentrations in vitro and in vivo.
Orientations Futures
There are several future directions for the study of BCPP. One direction is to investigate its potential use in the treatment of neuropathic pain, Parkinson's disease, and schizophrenia. Another direction is to investigate its potential use in combination with other drugs for the treatment of mood and anxiety disorders. Additionally, further studies are needed to understand the mechanisms underlying the biochemical and physiological effects of BCPP.
Méthodes De Synthèse
BCPP can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzyl chloride with 3-(4-chlorophenyl)propylamine to produce 1-(4-chlorophenyl)-3-(4-chlorobenzyl)propylamine. The second step involves the reaction of this intermediate with piperazine to produce BCPP. The yield of BCPP can be improved by optimizing the reaction conditions such as temperature, reaction time, and solvent.
Applications De Recherche Scientifique
BCPP has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant, anxiolytic, and antinociceptive effects in animal models. BCPP has also been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and schizophrenia.
Propriétés
Numéro CAS |
120166-70-3 |
|---|---|
Nom du produit |
1,4-Bis(3-(4-chlorophenyl)propyl)piperazine |
Formule moléculaire |
C22H28Cl2N2 |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
1,4-bis[3-(4-chlorophenyl)propyl]piperazine |
InChI |
InChI=1S/C22H28Cl2N2/c23-21-9-5-19(6-10-21)3-1-13-25-15-17-26(18-16-25)14-2-4-20-7-11-22(24)12-8-20/h5-12H,1-4,13-18H2 |
Clé InChI |
UKUYCOVERBAHBL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC2=CC=C(C=C2)Cl)CCCC3=CC=C(C=C3)Cl |
SMILES canonique |
C1CN(CCN1CCCC2=CC=C(C=C2)Cl)CCCC3=CC=C(C=C3)Cl |
Autres numéros CAS |
120166-70-3 |
Synonymes |
1,4-BCPP 1,4-bis(3-(4-chlorophenyl)propyl)piperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)
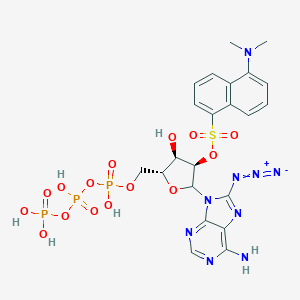
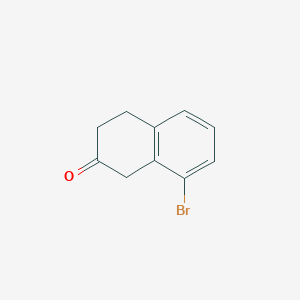

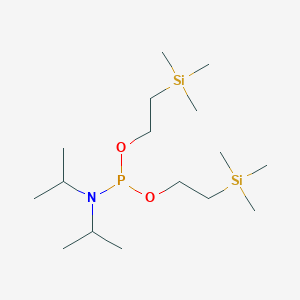
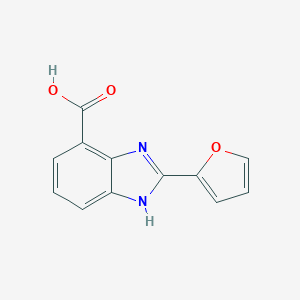
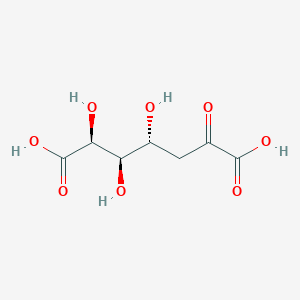


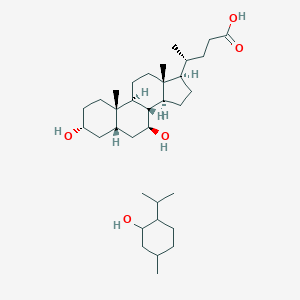
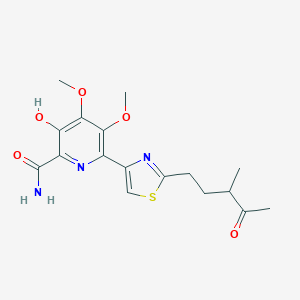
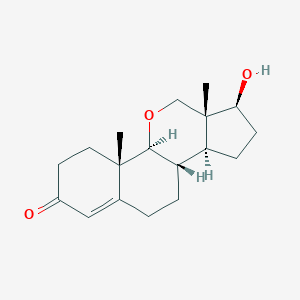
![1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]-](/img/structure/B58477.png)
